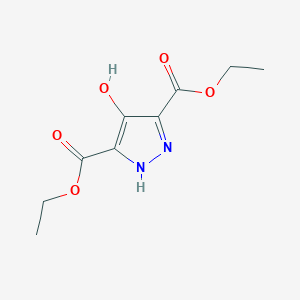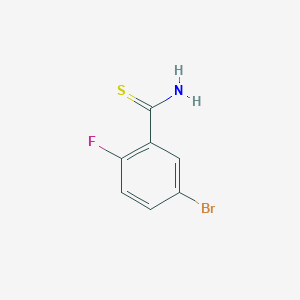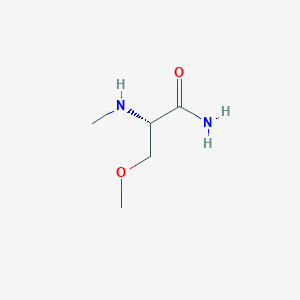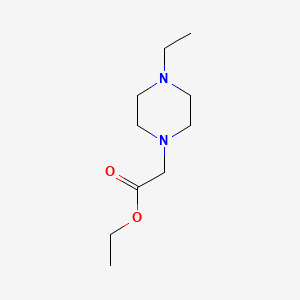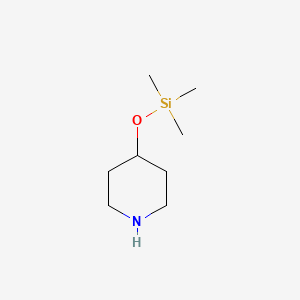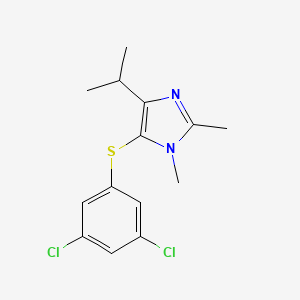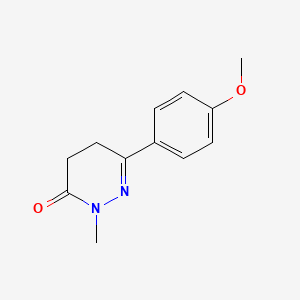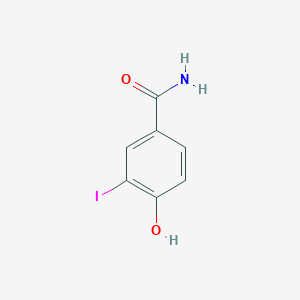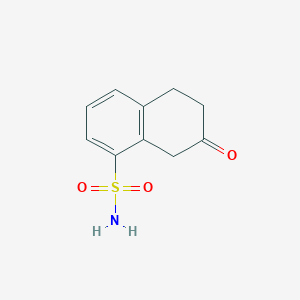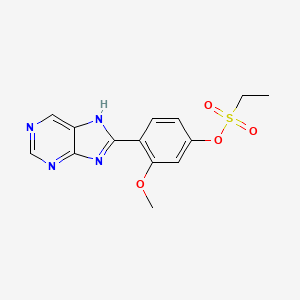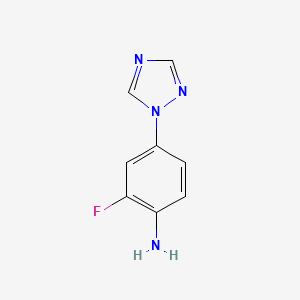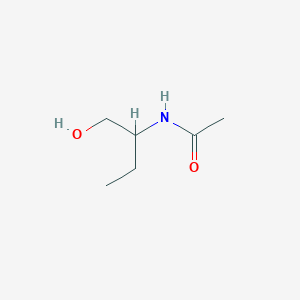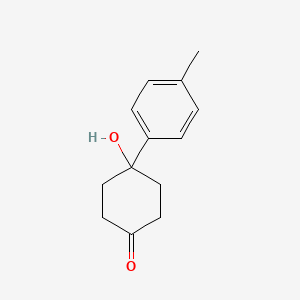
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR is an organic compound with the molecular formula C13H16O2. It is a solid substance that is often used in various chemical reactions and research applications. The compound is characterized by a cyclohexanone ring substituted with a hydroxy group and a p-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR can be achieved through several methods. One common method involves the use of 1,4-cyclohexanediol as a starting material. The reaction is carried out in the presence of acetonitrile or an acetonitrile-water solution as a solvent, and sodium bromate or potassium bromate as an oxidizer. A composite catalyst composed of cerium chloride or hydrous cerium chloride is also used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one
- 4-Hydroxy-4-(cyclopropylmethyl)-4-piperidinylmethanol p-Toluenesulfonate
- 4-Isopropyl-4-piperidinylmethanol p-Toluenesulfonate
Uniqueness
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its hydrophobicity, influencing its solubility and interaction with biological membranes .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-hydroxy-4-(4-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-10-2-4-11(5-3-10)13(15)8-6-12(14)7-9-13/h2-5,15H,6-9H2,1H3 |
InChI Key |
COHHDKBOPDVULP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


